2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid
Description
2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-bromophenyl sulfanyl group at position 2 and a 4-chlorophenyl ketone group at position 2. The compound is synthesized via Michael-type addition reactions or Friedel-Crafts acylation pathways, as seen in structurally related analogs .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3S/c17-11-3-7-13(8-4-11)22-15(16(20)21)9-14(19)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHNDXOCYFEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-bromothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs in .
Key Comparative Insights
(i) Substituent Impact on Bioactivity
- In contrast, fluorinated analogs (e.g., 4-fluorophenyl in ) offer weaker electron withdrawal but stronger hydrogen-bonding capacity.
- Sulfanyl vs. Carboxymethyl : Replacing the sulfanyl group with a carboxymethyl moiety (as in ) increases hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability.
(iii) Physicochemical and Pharmacokinetic Profiles
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is a compound with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its unique structure, featuring a sulfanyl group and halogenated phenyl rings, suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C16H12BrClO3S
- Molecular Weight : 399.69 g/mol
- CAS Number : [Not provided]
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The presence of the bromine and chlorine atoms enhances its reactivity and binding affinity, which may modulate biochemical pathways related to pain and inflammation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Analgesic Effects : Compounds containing sulfanyl groups have been shown to possess analgesic properties. For instance, studies on related oxazolones demonstrated effective pain relief in animal models through mechanisms involving COX-2 inhibition .
- Anti-inflammatory Activity : The structural features of this compound suggest potential anti-inflammatory effects, similar to other diarylsulfone derivatives used in treating inflammatory conditions .
Case Studies
-
Analgesic Activity Assessment :
- In a study assessing new oxazolone derivatives, compounds with structural similarities to this compound were evaluated for analgesic activity using the writhing test and hot plate test. The results indicated significant pain relief, particularly in compounds containing methoxy groups, suggesting that structural modifications can enhance efficacy .
- Toxicity Evaluation :
Comparative Analysis
| Compound Name | Analgesic Activity | Toxicity Level | Structural Features |
|---|---|---|---|
| This compound | Moderate | Low | Sulfanyl group, halogenated phenyl rings |
| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one | High | Low | Diarylsulfone moiety |
| Dapsone (anti-inflammatory) | High | Moderate | Diarylsulfone structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
